molecular formula C8H5F3N2O3 B1427733 5-Nitro-2-(trifluoromethyl)benzamide CAS No. 1214323-28-0

5-Nitro-2-(trifluoromethyl)benzamide

Cat. No. B1427733
M. Wt: 234.13 g/mol
InChI Key: JAKKEYSLBOFCSB-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of compounds similar to 5-Nitro-2-(trifluoromethyl)benzamide involves various chemical reactions, including coupling reactions, nucleophilic reactions, and electrophilic reactions . The trifluoromethyl group has been involved in these reactions .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(trifluoromethyl)benzamide consists of a benzamide core with a nitro group at the 5-position and a trifluoromethyl group at the 2-position .

Scientific Research Applications

  • Pharmaceutical Research

    • Trifluoromethyl group-containing compounds have been widely used in pharmaceutical research . The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs over the last 20 years .
    • The trifluoromethyl group can significantly affect the pharmacological activities of drug molecules, making them more effective .
    • The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Agrochemical Research

    • Trifluoromethylpyridine (TFMP) and its derivatives, which would include “5-Nitro-2-(trifluoromethyl)benzamide”, have found applications in the agrochemical industry .
    • The major use of TFMP derivatives is in the protection of crops from pests .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Biological Potential of Indole Derivatives

    • Indole derivatives, which could potentially include “5-Nitro-2-(trifluoromethyl)benzamide”, have shown various biological activities .
    • These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
  • Synthesis of Fluorine-Containing Compounds

    • Trifluoromethyl group-containing compounds are used in the synthesis of various fluorine-containing compounds .
    • These compounds have found applications in medicines, electronics, agrochemicals, and catalysis .
    • More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) are fluorine-containing compounds .
  • Chemical Properties of Indole Derivatives

    • Indole derivatives, which could potentially include “5-Nitro-2-(trifluoromethyl)benzamide”, have unique chemical properties .
    • Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
    • Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Future Directions

The future directions of 5-Nitro-2-(trifluoromethyl)benzamide and similar compounds are promising. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of compounds containing this group will be discovered in the future .

properties

IUPAC Name

5-nitro-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)6-2-1-4(13(15)16)3-5(6)7(12)14/h1-3H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKKEYSLBOFCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743893
Record name 5-Nitro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(trifluoromethyl)benzamide

CAS RN

1214323-28-0
Record name 5-Nitro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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